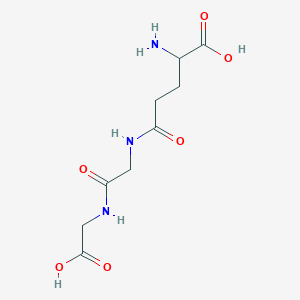
Manganese(II) acetylacetonate
Übersicht
Beschreibung
Manganese(II) acetylacetonate is a coordination complex derived from the acetylacetonate anion and manganese ions. It is a transition metal acetylacetonate that is trimeric in hydrocarbon solvents and monomeric and tetrahedral in its vapor state . This compound is known for its significant role in various chemical processes and applications due to its unique properties.
Wirkmechanismus
Target of Action
Manganese(II) acetylacetonate, often abbreviated as Mn(acac)2, is a coordination complex derived from the acetylacetonate anion and manganese ions . The primary targets of this compound are various biochemical reactions where it acts as a catalyst or a precursor for nanoparticle research and polymer science .
Mode of Action
This compound interacts with its targets through its unique structure and reactivity. The ligand acetylacetonate is a β-diketone, which exists in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms bind to the manganese to form a six-membered chelate ring . This structure allows the compound to act as a catalyst in a plethora of reactions .
Biochemical Pathways
This compound plays a significant role in various catalytic reactions. For instance, a this compound complex has been used as an effective and recyclable heterogeneous catalyst for the epoxidation of alkenes . Moreover, it has been involved in the oxidative cleavage of inactivated acetylacetone, resembling Dke1-catalyzed reactions of β-diketone and α-keto acid .
Pharmacokinetics
It’s known that the compound is trimeric in hydrocarbon solvents and monomeric and tetrahedral in its vapor state . These properties could influence its absorption, distribution, metabolism, and excretion, thus affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst. It facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the deposition temperature can affect the physicochemical characteristics of the composite material when the compound is used in aerosol-assisted metal organic chemical vapor deposition . Furthermore, the compound’s reactivity and regio- and stereoselectivity have been attributed to aggregation, which can be influenced by the solution and solid-state environment .
Biochemische Analyse
Biochemical Properties
Manganese(II) acetylacetonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is often attributed to the aggregation of metal enolates .
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese(II) acetylacetonate can be synthesized by treating a manganese salt with acetylacetone. The general reaction involves the treatment of manganese chloride with acetylacetone in the presence of a base to facilitate the removal of a proton from acetylacetone, shifting the equilibrium in favor of the complex formation . The reaction can be represented as: [ \text{Mn}^{2+} + 2 \text{Hacac} \rightarrow \text{Mn(acac)}_2 + 2 \text{H}^+ ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting manganese chloride with acetylacetone in an ethanol solution, followed by filtration and recrystallization to purify the product . The process ensures high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to manganese(III) acetylacetonate using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Various ligands can be introduced under controlled conditions to replace the acetylacetonate ligands.
Major Products:
Oxidation: Manganese(III) acetylacetonate.
Substitution: Complexes with different ligands depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Manganese(II) acetylacetonate has a wide range of applications in scientific research, including:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Iron(III) acetylacetonate
- Cobalt(II) acetylacetonate
- Nickel(II) acetylacetonate
- Copper(II) acetylacetonate
Comparison: Manganese(II) acetylacetonate is unique due to its specific coordination properties and reactivity. Compared to other metal acetylacetonates, it exhibits distinct oxidation states and catalytic activities, making it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
14024-58-9 |
|---|---|
Molekularformel |
C10H16MnO4 |
Molekulargewicht |
255.17 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;manganese |
InChI |
InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChI-Schlüssel |
VNNDVNZCGCCIPA-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mn] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] |
| 14024-58-9 | |
Physikalische Beschreibung |
Beige solid; [Sigma-Aldrich MSDS] |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
17272-66-1 (Parent) |
Synonyme |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















